molecular formula C6H14N2O B15398056 N-(1-Aminopropan-2-yl)propionamide CAS No. 17194-09-1

N-(1-Aminopropan-2-yl)propionamide

Cat. No.: B15398056
CAS No.: 17194-09-1
M. Wt: 130.19 g/mol
InChI Key: WVGIOKZDNDXWKD-UHFFFAOYSA-N
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Description

N-(1-Aminopropan-2-yl)propionamide is a secondary amide derived from propionic acid, featuring an aminopropan-2-yl group attached to the amide nitrogen. This structure combines a short alkyl chain with a primary amine, which confers both hydrophilic (via the amine) and lipophilic (via the propionamide backbone) properties.

Properties

CAS No.

17194-09-1

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

N-(1-aminopropan-2-yl)propanamide

InChI

InChI=1S/C6H14N2O/c1-3-6(9)8-5(2)4-7/h5H,3-4,7H2,1-2H3,(H,8,9)

InChI Key

WVGIOKZDNDXWKD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C)CN

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and biological activities of N-(1-Aminopropan-2-yl)propionamide and its analogues:

Compound Name Key Substituents Molecular Features Reported Biological Activity References
This compound (Target) 1-Aminopropan-2-yl group Amine for hydrogen bonding; compact alkyl chain Not explicitly reported in evidence
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide 5-Methylthiadiazole ring Heterocyclic ring enhances electronic interactions Anticancer (hepatocarcinoma > leukemia > breast carcinoma), anti-inflammatory, cardioprotective
(±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide Biphenyl, fluorophenyl, phenylpropan-2-yl Bulky aromatic groups; increased lipophilicity Likely CNS-targeted (structural similarity to fentanyl analogues)
N-(3,5-Dimethyl-[1,1'-biphenyl]-2-yl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)propionamide Biphenyl, pyridyl, phenethyl Extended π-system; potential for receptor binding Not explicitly reported; inferred kinase inhibition from pyridyl moiety
2,2-Dimethyl-N-pyridin-2-yl-propionamide Pivaloyl (2,2-dimethyl) group, pyridyl Steric hindrance from tert-butyl; basic pyridine No direct activity data; pyridyl may improve solubility
N-(4-(3-Chlor-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)propionamide Quinoline, chlorophenyl, tetrahydrofuran Complex heterocyclic system; halogen and cyano groups Anticancer (kinase inhibition inferred from quinoline core)

Physicochemical Properties

  • Lipophilicity : Bulky substituents (e.g., biphenyl, pivaloyl) increase logP values, reducing aqueous solubility. For example, 2,2-Dimethyl-N-pyridin-2-yl-propionamide has a melting point of 71–75°C, suggesting crystalline stability .
  • Hydrogen Bonding: The primary amine in this compound enhances solubility in polar solvents, unlike analogues with aromatic groups.

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